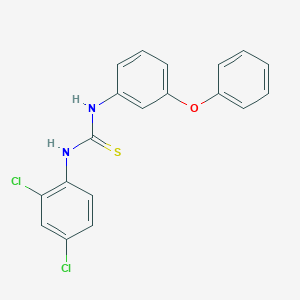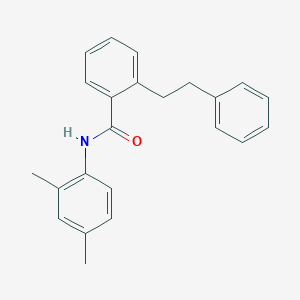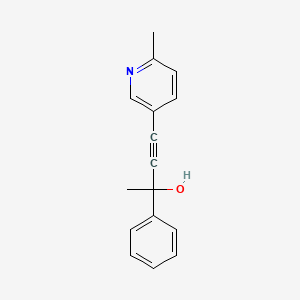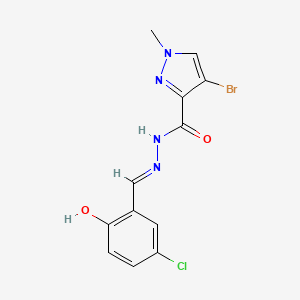![molecular formula C26H24N4O3 B6011068 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6011068.png)
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors), which have been shown to have anti-tumor effects in a variety of cancer types.
作用机制
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDAC inhibitors like this compound increase the acetylation of histone proteins, which leads to changes in chromatin structure and gene expression. This can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In preclinical studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. This compound has also been shown to induce differentiation in cancer cells, leading to decreased proliferation and increased sensitivity to chemotherapy. In addition, this compound has been shown to have anti-angiogenic effects, which may contribute to its anti-tumor effects.
实验室实验的优点和局限性
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its potential use in cancer treatment. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects on other enzymes besides HDACs, which can complicate the interpretation of experimental results. In addition, the optimal dose and treatment duration of this compound may vary depending on the cancer type and experimental conditions.
未来方向
There are several future directions for the study of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide. One area of research is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Another area of research is the development of combination therapies that can enhance the anti-tumor effects of this compound. In addition, further studies are needed to determine the optimal dose and treatment duration of this compound in different cancer types and experimental conditions. Finally, the development of more specific HDAC inhibitors that do not have off-target effects may also be an area of future research.
合成方法
The synthesis of 1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide involves a multistep process that begins with the reaction of 3-piperidinone and 3-bromoaniline to form the intermediate 3-(3-bromoanilino)piperidin-2-one. This intermediate is then reacted with 3-pyridinyloxyphenylboronic acid in the presence of a palladium catalyst to form the desired product, this compound. The synthesis of this compound has been described in detail in a number of publications.
科学研究应用
1-(1H-indol-3-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. HDAC inhibitors like this compound have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. In preclinical studies, this compound has been shown to have anti-tumor effects in a variety of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. Clinical trials of this compound have been conducted in patients with solid tumors and hematologic malignancies, and the results have been promising.
属性
IUPAC Name |
1-(1H-indole-3-carbonyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c31-25(29-23-11-3-4-12-24(23)33-19-8-5-13-27-15-19)18-7-6-14-30(17-18)26(32)21-16-28-22-10-2-1-9-20(21)22/h1-5,8-13,15-16,18,28H,6-7,14,17H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZYXUQBIWLNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6010998.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B6010999.png)
![N-(4-cyanophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6011007.png)

![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)

![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)


![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
